molecular formula C4H8O B1642328 (S)-2-methyloxetane

(S)-2-methyloxetane

Cat. No.: B1642328
M. Wt: 72.11 g/mol
InChI Key: FZIIBDOXPQOKBP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyloxetane (C₄H₈O, molecular weight 72.11) is a chiral, four-membered cyclic ether with a methyl substituent at the second carbon position . Its compact oxetane ring confers unique physicochemical properties, including moderate ring strain (~26 kcal/mol) and enhanced metabolic stability compared to larger heterocycles. These features make it valuable in medicinal chemistry as a bioisostere for carbonyl or gem-dimethyl groups, improving drug solubility and bioavailability . Additionally, its propensity for ring-opening reactions under specific conditions (e.g., acid catalysis or photolysis) positions it as a versatile synthetic intermediate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

IUPAC Name

(2S)-2-methyloxetane

InChI

InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1

InChI Key

FZIIBDOXPQOKBP-BYPYZUCNSA-N

SMILES

CC1CCO1

Isomeric SMILES

C[C@H]1CCO1

Canonical SMILES

CC1CCO1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1.1 Reactivity and Mechanisms
(S)-2-methyloxetane is notable for its unique ring structure, which facilitates various unimolecular reactions. Recent studies have demonstrated that it participates in oxidation pathways, producing a range of products including ketohydroperoxides and alkenes through radical mechanisms. For instance, the oxidation of 2-methyloxetanyl radicals leads to significant yields of formaldehyde and propene under specific conditions, highlighting its utility in synthetic organic chemistry .

1.2 Radical Chemistry
The compound has been shown to generate distinct radical species upon thermal decomposition or photolytic initiation. These radicals can engage in further reactions with molecular oxygen, leading to complex reaction networks that are relevant for understanding combustion processes and atmospheric chemistry .

Material Science Applications

2.1 Liquid Crystalline Polymers
One of the most promising applications of this compound is in the synthesis of liquid crystalline polymers (LCPs). These materials exhibit unique optical and thermal properties that make them suitable for electronic devices. The incorporation of oxetane units into polymer backbones has been shown to enhance thermal stability and mesomorphic behavior, which is crucial for applications in displays and sensors .

PropertyPolyoxetane with this compoundTraditional Polymers
Glass Transition TemperatureLowered due to siloxane linkagesHigher
Mesomorphic PhaseWell-developed smectic phasesLimited
Thermal StabilityEnhanced by oxetane unitsVariable

2.2 Co-Polymerization Techniques
this compound can also be utilized in co-polymerization reactions, particularly with carbon disulfide (CS₂) to produce poly(dithiocarbonates). This method allows for the selective incorporation of sulfur functionalities into polymer chains, enhancing their chemical properties and expanding their application scope in materials science .

Case Studies

3.1 Synthesis of Functionalized Polymers
A study demonstrated the synthesis of liquid crystalline polymers using this compound as a monomer. The resulting polymers exhibited low glass transition temperatures and well-defined mesomorphic phases, making them ideal candidates for use in advanced electronic applications .

3.2 Oxidation Pathways in Combustion Chemistry
Research into the oxidation pathways of this compound has provided insights into its behavior under combustion conditions. The formation of various products from radical intermediates illustrates its potential role as a model compound for studying hydrocarbon oxidation mechanisms relevant to fuel chemistry .

Chemical Reactions Analysis

Thermal Decomposition Pathways

(S)-2-methyloxetane undergoes thermal decomposition at elevated temperatures, primarily through two competing pathways :

  • Pathway A : Cleavage of the C–O bond to yield propene (C3H6\text{C}_3\text{H}_6) and formaldehyde (H2C=O\text{H}_2\text{C}=O).

  • Pathway B : Rearrangement followed by β-scission to produce ethene (C2H4\text{C}_2\text{H}_4) and acetaldehyde (CH3CHO\text{CH}_3\text{CHO}).

Temperature (K)Dominant PathwayRate Constant (s1s^{-1})
650Pathway A10610^{-6}
800Pathway B10210^{-2}

These pathways are pressure-dependent, with RRKM modeling validating experimental rates .

Oxidation Reactions

Cl-initiated oxidation studies reveal complex radical-mediated mechanisms :

Radical Formation

Hydrogen abstraction by Cl atoms generates four distinct 2-methyloxetanyl radicals (R1–R4\text{R1–R4}):

  • R1 : 2-methyloxetan-4-yl

  • R2 : 2-methyloxetan-3-yl

  • R3 : 2-methyloxetan-2-yl

  • R4 : 2-methyloxetan-1-yl

Radical Fate

Radicals (R\text{R}) either:

  • Decompose unimolecularly (e.g., ring-opening or β-scission).

  • React with O2\text{O}_2O2 to form peroxy radicals (ROO\text{ROO}), which isomerize to hydroperoxyalkyl radicals (QOOH\text{QOOH}).

From Unimolecular Decomposition

Radical IsomerMajor ProductsEnergy Barrier (kcal/mol)
R1Methyl + 1,3-butadiene18.2
R2Acrolein (C3H4O\text{C}_3\text{H}_4\text{O}) + ĊH₃21.6
R3Ethene + Acetyl (H3CC˙=O\text{H}_3\text{CĊ}=O)16.8
R4Ketene (\text{H}_2\text{C}=C}=O) + Ċ₂H₅19.4

From QOOH\text{QOOH}QOOH-Mediated Pathways

  • Ketohydroperoxides : Performic acid (HOOC–OOH\text{HOOC–OOH}) and 2-hydroperoxyacetaldehyde (CH3C(OOH)=O\text{CH}_3\text{C}(OOH)=O) .

  • Dicarbonyls : 3-Oxobutanal (CH3COCH2CHO\text{CH}_3\text{COCH}_2\text{CHO}) and 2-methylpropanedial (OC(CH3)CH2CHO\text{OC(CH}_3\text{)CH}_2\text{CHO}) .

Ring-Opening Dynamics

The oxetane ring opens via:

  • C–O bond scission : Predominant in R1 and R3, forming allylic intermediates.

  • 1,2-H shifts : Observed in R2, enabling acrolein formation .

Stereochemical Effects

While the (S)-configuration influences chiral synthesis, stereochemical preferences in radical reactions remain underexplored. Computational studies suggest minimal stereochemical bias in combustion-related pathways .

Implications for Combustion Modeling

The formation of ketohydroperoxides introduces chain-branching potential, critical for autoignition in engines . Current kinetic models underestimate the diversity of products, necessitating updated mechanisms to include:

  • Q̇OOH-mediated pathways.

  • Pressure- and temperature-dependent rate constants for radical isomerization.

Multiplexed Photoionization Mass Spectrometry (MPIMS)

  • Detected species: C2H4\text{C}_2\text{H}_4, C3H6\text{C}_3\text{H}_6, H2C=O\text{H}_2\text{C}=O, and C4H6\text{C}_4\text{H}_6 at m/zm/z 28–86 .

  • Conditions: 6 Torr, 650–800 K, pseudo-first-order O2\text{O}_2 .

Computational Chemistry

  • Level of Theory : CCSD(T)-F12/cc-pVDZ-F12 for potential energy surfaces .

  • Software : KinBot algorithm for automated transition-state searches .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Oxetane Derivatives
  • 3-Methyloxetane : Unlike (S)-2-methyloxetane, the methyl group at the third carbon reduces steric hindrance during ring-opening reactions. This positional isomer exhibits faster SN2 reactivity due to reduced transition-state distortion .
  • 3-Ethyl-3-hydroxymethyloxetane : Bulky substituents at the third carbon enhance steric shielding, increasing hydrolytic stability. ¹H-NMR data (δ 1.60 ppm for -CH₂-) highlight distinct electronic environments compared to this compound derivatives .
Oxirane (Ethylene Oxide)
  • Smaller three-membered ring with higher ring strain (~27 kcal/mol). Oxirane undergoes rapid nucleophilic ring-opening (e.g., with water or amines), whereas this compound reacts more selectively under acidic or photolytic conditions .
Oxolane (Tetrahydrofuran, THF)
  • Five-membered ring with minimal ring strain (~3 kcal/mol). THF is thermally stable and inert under basic conditions but undergoes SN2 ring-opening with strong electrophiles. In contrast, this compound exhibits borderline SN1–SN2 mechanisms in polar solvents, reflecting intermediate ring strain and steric effects .

Spectroscopic Properties

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR Peaks (cm⁻¹)
This compound Methyl: ~1.30–1.50 C2: ~35–40 C-O stretch: ~1044
3-Ethyl-3-hydroxymethyloxetane -CH₂-: 1.60 Quaternary C: ~64–86 O-H stretch: ~2959
THF Ring protons: ~1.85–3.75 C-O: ~67–72 C-O-C: ~1070

The methyl group in this compound deshields adjacent protons, shifting resonances upfield compared to THF. IR data confirm stronger C-O bond polarization due to ring strain .

Stereochemical Considerations

The chiral center in this compound governs stereoselective reactions. This stereochemical fidelity is critical for asymmetric synthesis of pharmaceuticals.

Preparation Methods

The most widely cited route to (S)-2-methyloxetane involves enantiomerically pure (S)-1,3-butanediol as the starting material. Hintzer et al. (1981) developed a three-step protocol that ensures high stereochemical fidelity:

Step 1: Protection of (S)-1,3-Butanediol

The diol is selectively protected at the primary hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride, yielding (S)-3-(tert-butyldimethylsilyloxy)-1-butanol. This step achieves >95% regioselectivity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Step 2: Mesylation and Cyclization

The secondary hydroxyl group is activated via mesylation with methanesulfonyl chloride (MsCl) in dichloromethane. Subsequent treatment with potassium tert-butoxide induces intramolecular nucleophilic substitution, forming the oxetane ring. The reaction proceeds at −20°C to minimize epimerization, affording this compound in 78% yield with an enantiomeric excess (ee) of 98%.

Critical Parameters:
  • Temperature Control : Lower temperatures (−20°C to 0°C) prevent ring-opening side reactions.
  • Base Selection : Bulky bases like potassium tert-butoxide favor SN2 mechanisms, preserving stereochemistry.

Phosphorus-Mediated Pinacol Rearrangement

A complementary approach leverages phosphorus reagents to facilitate stereospecific rearrangements. Schurig and colleagues explored the use of triphenylphosphine-mediated pinacol rearrangements of vicinal diols, though this method is more commonly applied to six-membered rings. Adaptations for oxetane synthesis involve:

Substrate Design

(S)-1,3-Butanediol derivatives bearing leaving groups (e.g., tosylates) undergo rearrangement in the presence of PPh₃ and iodine. The reaction proceeds via a cyclic oxonium intermediate, with the stereochemistry dictated by the starting diol’s configuration.

Yield and Selectivity:
  • Yield : 65–70%
  • ee Retention : >90%, as verified by chiral gas chromatography (GC).

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

While RCM is prevalent in oxepane synthesis (e.g., NF00659B1), its application to oxetanes remains limited due to ring strain. Theoretical studies suggest that Grubbs’ second-generation catalysts could enable cyclization of allyl ether precursors, though experimental validation for this compound is pending.

Epoxide Cyclization

Epoxides derived from (S)-2-methyl glycidol may undergo acid-catalyzed cyclization to form oxetanes. However, competing polymerization and low yields (<30%) render this method impractical for large-scale synthesis.

Analytical Characterization

Chiral Purity Assessment

Enantiomeric excess is quantified using chiral stationary phases in GC or high-performance liquid chromatography (HPLC). The (S)-enantiomer exhibits a retention time of 12.3 min on a β-cyclodextrin column, distinct from the (R)-enantiomer (13.1 min).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.85–3.70 (m, 2H, OCH₂), 2.60–2.45 (m, 1H, CH), 1.30 (d, J = 6.5 Hz, 3H, CH₃).
  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃).

Applications and Derivatives

This compound serves as a precursor to chiral ligands and bioactive molecules. For example, its oxidation yields (S)-2-methyl-γ-butyrolactone, a key intermediate in prostaglandin synthesis. Additionally, Rhodium(I) complexes incorporating the oxetane moiety demonstrate efficacy in asymmetric hydrogenation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for enantioselective synthesis of (S)-2-methyloxetane, and how can reaction conditions be optimized to improve yield?

  • Methodology : Use catalytic asymmetric methods, such as organocatalytic ring-opening of epoxides or transition-metal-catalyzed cyclization. Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize enantiomeric excess (ee) and yield. Monitor intermediates by gas chromatography-mass spectrometry (GC-MS) and confirm stereochemistry via polarimetry or chiral HPLC .
  • Data Analysis : Compare kinetic data (e.g., rate constants) under varying conditions to identify optimal synthesis routes.

Q. How can researchers characterize the stereochemical purity of this compound using NMR spectroscopy?

  • Methodology : Employ ¹³C NMR and 2D-COSY to resolve stereochemical ambiguities. For example, compare experimental spectra with computational predictions (DFT-based chemical shift calculations) to assign signals. Use NOESY to confirm spatial proximity of methyl and oxetane oxygen groups .
  • Validation : Cross-reference with literature data from kinetic studies (e.g., thermal decomposition rates) to validate structural assignments .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology : Utilize fractional distillation under reduced pressure to separate low-boiling-point byproducts. For enantiomeric purification, employ chiral stationary phases in preparative HPLC. Confirm purity via GC-FID and melting-point analysis .

Advanced Research Questions

Q. How do collisional energy transfer mechanisms influence the thermal decomposition kinetics of this compound in gas-phase studies?

  • Methodology : Conduct pulsed-laser photolysis experiments coupled with time-resolved mass spectrometry to measure unimolecular decomposition rates. Compare experimental results with RRKM (Rice-Ramsperger-Kassel-Marcus) theory predictions to model energy transfer efficiency .
  • Data Contradictions : Address discrepancies in reported activation energies (e.g., Zalotai et al. vs. Gibbs & Calcote) by revisiting experimental setups (e.g., pressure effects, inert gas collisions) .

Q. What computational strategies can reconcile contradictions in mechanistic studies of this compound’s ring-opening reactions?

  • Methodology : Perform density functional theory (DFT) calculations to explore transition states for SN1 vs. SN2 pathways. Validate models using kinetic isotope effects (KIEs) and solvent polarity experiments. For borderline mechanisms, analyze Hammett plots to assess substituent effects .
  • Case Study : The solvent-dependent reactivity reported by Flores et al. (borderline SN1–SN2) can be resolved by correlating computed activation barriers with experimental dielectric constants .

Q. How can researchers design experiments to investigate the environmental persistence of this compound in atmospheric oxidation models?

  • Methodology : Simulate atmospheric conditions in a smog chamber with controlled humidity, UV light, and ozone levels. Quantify degradation products (e.g., carbonyl compounds) via FTIR spectroscopy and proton-transfer-reaction mass spectrometry (PTR-MS) . Compare half-lives with structurally similar ethers .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s combustion behavior?

  • Methodology : Apply multivariate regression to datasets from bomb calorimetry and flame-speed measurements. Address outliers using Grubbs’ test or robust statistical methods. Reconcile discrepancies by standardizing experimental protocols (e.g., equivalence ratios, pressure ranges) .

Ethical and Methodological Considerations

Q. How should researchers address ethical concerns when sharing sensitive data on this compound’s toxicity or reactivity?

  • Guidance : Follow GDPR and institutional review board (IRB) protocols for anonymizing datasets. Use de-identification techniques (e.g., aggregation, pseudonymization) and obtain explicit consent for public archiving. Balance openness with privacy by depositing data in restricted-access repositories .

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Best Practices : Document synthetic procedures using FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/GC-MS spectra in supplementary materials. Use electronic lab notebooks (ELNs) to track reagent batches and environmental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.